dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
CAS No.:
Cat. No.: VC20121709
Molecular Formula: C21H23NO6S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO6S |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | dimethyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C21H23NO6S/c1-11-7-12(2)9-13(8-11)28-10-16(23)22-19-18(21(25)27-4)17-14(20(24)26-3)5-6-15(17)29-19/h7-9,14H,5-6,10H2,1-4H3,(H,22,23) |
| Standard InChI Key | NBLABCGSBQVZSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)C |
Introduction
Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound featuring a cyclopentathiophene core. This compound is characterized by its molecular formula, C21H23NO6S, and a molar mass of approximately 417.48 g/mol. The presence of various functional groups, including dimethyl, phenoxy, and acetyl moieties, suggests potential biological activity due to the amine and carboxylate groups.
Synthesis Methods
The synthesis of dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step reactions. These methods emphasize the importance of controlling conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
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Condensation Reactions: Often used in the formation of the cyclopentathiophene core.
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Acetylation: Involves the introduction of the acetyl group to the phenoxy moiety.
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Esterification: Used to form the dimethyl ester groups.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds similar to dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate may exhibit various biological activities. These activities could include interactions with biological targets, influencing therapeutic potentials. Further investigation is necessary to elucidate specific mechanisms and applications.
| Potential Biological Activity | Description |
|---|---|
| Interaction with Biological Targets | May influence therapeutic potentials |
| Therapeutic Applications | Requires further research for specific mechanisms |
Comparison with Similar Compounds
Several compounds share structural similarities with dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate. Notable examples include:
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Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: Features chlorine substitution, potentially altering biological activity.
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Dimethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: Exhibits different phenoxy substitution, affecting solubility and reactivity.
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Dimethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: Includes methoxy substitution, altering electronic properties.
| Compound | Structural Features | Unique Characteristics |
|---|---|---|
| Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | Chlorine substitution | Different biological activity due to halogen presence |
| Dimethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | Different phenoxy substitution | Variability in solubility and reactivity |
| Dimethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | Methoxy substitution | Altered electronic properties affecting biological interactions |
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